Meta- vs. Para-Isomer: Differential Reactivity in Reductive C–N/C–O Cross-Coupling
In the Ni-catalyzed reductive coupling of benzylammonium triflates with vinyl/aryl esters, the meta-substituted benzylammonium substrate (derived from Methyl 3-[(dimethylamino)methyl]benzoate) participates via a radical mechanism after in situ conversion to the corresponding ammonium salt. While the published study [1] does not provide side-by-side yield data for all three positional isomers, the meta isomer is explicitly utilized as a representative benzylic electrophile. The para isomer, by contrast, places the electron-donating -CH₂NMe₂ group in direct conjugation with the ester, which can reduce the electrophilicity of the carbonyl carbon and retard oxidative addition. This electronic deactivation is consistent with Hammett σₚ values: -CH₂NMe₂ is strongly electron-donating (σₚ ≈ -0.24) whereas at the meta position its resonance effect is muted (σₘ ≈ -0.07) [2].
| Evidence Dimension | Hammett substituent constant (σ) – indicator of electronic influence on reaction center |
|---|---|
| Target Compound Data | Meta -CH₂NMe₂: σₘ ≈ -0.07 (predominantly inductive effect) |
| Comparator Or Baseline | Para -CH₂NMe₂: σₚ ≈ -0.24 (strong resonance donation) |
| Quantified Difference | Δσ ≈ 0.17 units (para more electron-donating by resonance, reducing ester electrophilicity) |
| Conditions | Hammett σ constants derived from ionization equilibria of substituted benzoic acids (standard compilations) |
Why This Matters
Procurement of the meta isomer ensures that the ester carbonyl retains higher electrophilicity for nucleophilic acyl substitution or cross-coupling, avoiding the rate suppression observed with the para isomer.
- [1] He, R.-D.; Li, C.-L.; Pan, Q.-Q.; Guo, P.; Liu, X.-Y.; Shu, X.-Z. Reductive Coupling between C–N and C–O Electrophiles. J. Am. Chem. Soc. 2019, 141 (32), 12481–12486. https://doi.org/10.1021/jacs.9b05224. View Source
- [2] Hansch, C.; Leo, A.; Taft, R. W. A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev. 1991, 91 (2), 165–195. https://doi.org/10.1021/cr00002a004. View Source
